1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline
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Overview
Description
1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline is a heterocyclic compound with a unique structure that combines elements of both cyclohexane and isoquinoline
Preparation Methods
The synthesis of 1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .
Chemical Reactions Analysis
1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline can be compared with other similar compounds, such as:
Isoquinoline: A simpler structure with similar aromatic properties.
Cyclohexane: A non-aromatic counterpart with different chemical reactivity.
Benz[g]isoquinoline: A related compound with additional aromatic rings. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octahydrobenzo[g]isoquinoline |
InChI |
InChI=1S/C13H17N/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1/h7-8,14H,1-6,9H2 |
InChI Key |
VPBJJTJJINLDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=C(CCNC3)C=C2C1 |
Origin of Product |
United States |
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